2-Aminohexanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIHIRCOUAPRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 2 Aminohexanamide Within Amino Acid Amide Chemistry
The amide bond is one of the most fundamental linkages in organic chemistry and biology, famously forming the backbone of peptides and proteins. Amino acid amides are a class of compounds derived from amino acids where the carboxylic acid functional group has been converted into a primary, secondary, or tertiary amide. This modification imparts significant chemical and physical properties, most notably an increased resistance to hydrolysis compared to esters, a characteristic that is highly valuable in the design of stable biomolecules and pharmaceuticals.
2-Aminohexanamide, also known as norleucinamide, is the direct amide derivative of norleucine. Its molecular formula is C₆H₁₄N₂O, and it has a molecular weight of approximately 130.19 g/mol . The compound can exist as a racemic mixture of its D- and L-isomers or in its pure enantiomeric forms, such as (2S)-2-aminohexanamide. As a white crystalline solid with moderate solubility in polar solvents, its structure facilitates both hydrogen bonding and hydrophobic interactions, which are crucial for its role in biochemical systems. In medicinal chemistry, amino acid amides are frequently used as building blocks in peptide synthesis or as starting materials for more complex drug candidates, offering a stable and versatile molecular foundation.
Table 1: Key Chemical Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | DL-Norleucine amide, Norleucinamide |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| CAS Number (Racemic) | 4748-00-9 |
| CAS Number ((2S)-enantiomer) | 7324-07-4 |
| Physical State | White crystalline solid |
| Melting Point | 50–52°C |
Overview of Research Trajectories Involving Aminohexanamide Scaffolds
Established Synthetic Pathways for this compound
The preparation of this compound can be achieved through several established chemical routes, primarily involving the modification of its parent amino acid, 2-aminohexanoic acid (norleucine).
Strategies for Direct Amidation
Direct amidation of a carboxylic acid is a common method for forming amide bonds. However, the reaction between a carboxylic acid and an amine typically forms a thermodynamically stable ammonium (B1175870) carboxylate salt, which requires high temperatures (up to 250°C) to dehydrate into an amide. To circumvent these harsh conditions, various activating agents and catalytic systems have been developed.
One of the most straightforward methods for synthesizing this compound is the direct amidation of its corresponding amino acid precursor, norleucine. This can be accomplished by reacting DL-norleucine with an ammonia (B1221849) source under catalytic conditions. A common protocol involves heating DL-norleucine with methanolic ammonia at elevated temperatures. For instance, reacting DL-norleucine in methanolic ammonia at 80°C, followed by acidification, can yield this compound hydrochloride with reported yields exceeding 70%. More recent advancements focus on "greener" alternatives using boron reagents. Catalytic amounts of ortho-iodoarylboronic acids have been shown to facilitate direct amide bond formation under milder, ambient temperature conditions, offering a more environmentally benign approach.
Approaches from Amino Acid Precursors
The synthesis of this compound invariably begins with its amino acid precursor, 2-aminohexanoic acid (norleucine). Besides direct amidation with ammonia, other strategies common in peptide synthesis can be employed. These methods typically involve the "activation" of the carboxylic acid group of norleucine to make it more susceptible to nucleophilic attack by an amine.
This process often requires the protection of the α-amino group to prevent self-polymerization or other side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group. The N-Boc protected norleucine can then be reacted with an activating agent to form a highly reactive intermediate, such as an active ester or an acid chloride, which subsequently reacts with ammonia to form the protected amide. The final step involves the removal of the protecting group under acidic conditions to yield the desired this compound. Standard synthesis procedures for α-amino acids, such as the Strecker synthesis or amination of α-bromocarboxylic acids, can be used to prepare the norleucine precursor itself.
| Method | Precursor | Key Reagents | Conditions | Yield | Reference |
| Direct Chemical Amidation | DL-Norleucine | Methanolic Ammonia, HCl | 80°C, 8h | >70% | |
| Enzymatic Resolution | DL-Norleucine | Lipase B | 40°C, 24h | ~68% | |
| Boronic Acid Catalysis | Carboxylic Acid, Amine | ortho-Iodoarylboronic acid | Ambient Temperature | High |
Advanced Derivatization and Functionalization Strategies
The bifunctional nature of this compound makes it an excellent scaffold for creating diverse molecular architectures through derivatization of its primary amino group.
Formation of Amide Derivatives via Coupling Reagents
The primary amine of this compound can be readily acylated to form a variety of N-substituted amide derivatives. This transformation is central to many applications in medicinal chemistry and is typically achieved using peptide coupling reagents. These reagents activate a carboxylic acid, facilitating its reaction with the amine of this compound. The process generally occurs in one pot, where the carboxylic acid is activated in situ before the amine is added.
A wide array of coupling reagents is available, each with specific advantages. Common classes include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions such as racemization. Other powerful reagents include aminium/uronium salts like HATU and phosphonium (B103445) salts like BOP-Cl. For example, a general procedure for forming an amide bond involves stirring the carboxylic acid, an amine (such as this compound), a coupling reagent like EDC hydrochloride (EDCi), and an additive like HOBt in a suitable solvent such as anhydrous dimethylformamide (DMF). The choice of reagent and conditions depends on the specific substrates and the desired scale of the reaction.
| Coupling Reagent Class | Examples | Common Additives | Key Features | Reference |
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely applicable, cost-effective. Additives suppress side reactions. | |
| Aminium/Uronium Salts | HATU, HBTU, COMU | DIPEA, NMM | High efficiency, fast reaction times, suitable for difficult couplings. | |
| Phosphonium Salts | BOP, PyBOP | DIPEA, Et3N | Effective for sterically hindered substrates. | |
| Triazine-based | DMT/NMM/TsO⁻ | NMM | Used for synthesizing dipeptides with good to very good yields. |
Incorporation into Complex Peptidomimetic Structures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. this compound and its derivatives are valuable building blocks in the design of such molecules. The non-proteinogenic side chain of norleucine provides unique steric and hydrophobic properties that can be exploited in drug design.
A notable example is the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. Structure-based drug design has led to the synthesis of potent peptidomimetic inhibitors where a hexanamide (B146200) moiety is a key structural component. For instance, the compound (S)-2-cinnamamido-N-((S)-1-oxo-3-((S)-2-oxopiperidin-3-yl)propan-2-yl)hexanamide was co-crystallized with the SARS-CoV-2 main protease, revealing how the hexanamide structure contributes to binding and inhibitory activity. The incorporation of the hexanamide unit allows for the optimization of interactions within the enzyme's active site, highlighting its utility in constructing complex and biologically active peptidomimetics.
Nucleophilic Substitution Reactions in Heterocyclic Systems for Aminohexanamide Conjugation
The primary amine of this compound can act as a nucleophile in substitution reactions, enabling its conjugation to other molecular scaffolds, including heterocyclic systems. Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile attacks an electron-deficient electrophile, displacing a leaving group. When the electrophile is part of an aromatic ring, the reaction is termed nucleophilic aromatic substitution (SNAr). This reaction typically requires the aromatic ring to be activated by electron-withdrawing groups.
This strategy is used to synthesize complex molecules with potential biological activity. For example, derivatives of hexanamide have been conjugated to quinazoline (B50416) rings. In the synthesis of N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide, an aminohexanamide derivative acts as the nucleophile, displacing a leaving group on the quinazoline heterocycle. Such conjugations are significant in drug discovery, as quinazoline derivatives are known to exhibit a range of biological activities, including protein kinase inhibition. The reaction involves the attack of the terminal amino group of the hexanamide chain onto an electrophilic carbon of the heterocyclic ring, forming a new carbon-nitrogen bond and linking the two moieties.
Design and Synthesis of Aminohexanamide-Linked Fluorescent and Quencher Probes
The integration of this compound into fluorescent and quencher probes is a key strategy for developing tools for biological analysis, such as real-time PCR and cellular imaging. These probes typically consist of a fluorescent reporter dye and a quencher moiety. The this compound component often serves as a flexible linker, separating the fluorophore and quencher and modulating the probe's properties.
The fundamental principle of these probes relies on Förster Resonance Energy Transfer (FRET) or static quenching. When the probe is in a specific conformation (e.g., unhybridized), the quencher is in close proximity to the fluorophore, suppressing its signal. Upon a biological event, such as enzymatic cleavage or hybridization to a target sequence, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.
Detailed Research Findings:
Fluorescent Probes for Transporter Proteins: Researchers have synthesized 5'-S-[2-(6-aminohexanamido)]ethyl-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAHENTA), a derivative where a 6-aminohexanamide (B1206404) unit acts as a linker. This compound was synthesized via the SNAr displacement of fluoride (B91410) from a 6-fluoropurine (B74353) intermediate. The terminal amino group of the aminohexanamide linker was then conjugated with fluorescein-5-yl isothiocyanate (FITC) to yield a fluorescent probe. This probe demonstrated high-affinity binding to the human equilibrative nucleoside transporter 1 (hENT1), enabling the analysis of transporter levels in cancer cell lines.
Quencher Probes for Unnatural Base Pairs: In the development of novel genetic systems, this compound has been incorporated into quencher nucleobase analogues. One such molecule is 4-[3-(6-aminohexanamido)-1-propynyl]-2-nitropyrrole (NH2-hx-Px). This compound was designed to act as a specific fluorescence quencher for a partner fluorescent base analogue, 7-(2,2′-bithien-5-yl)imidazo[4,5-b]pyridine (Dss), forming an unnatural base pair. The 6-aminohexanamide linker provides spacing and flexibility within the structure.
| Probe Component | Example Molecule/Moiety | Role in Probe | Source |
| Linker | This compound | Provides spacing and flexibility between functional moieties. | |
| Fluorophore | Fluorescein-5-yl isothiocyanate (FITC) | Emits light upon excitation when unquenched. | |
| Fluorophore | 7-(2,2′-bithien-5-yl)imidazo[4,5-b]pyridine (Dss) | A fluorescent unnatural nucleobase. | |
| Quencher | 4-[3-(6-aminohexanamido)-1-propynyl]-2-nitropyrrole (NH2-hx-Px) | A quencher unnatural nucleobase that pairs with Dss. | |
| Quencher | Black Hole Quencher® (BHQ®) Dyes | Non-fluorescent quenchers used in various probe designs. |
Synthesis of Aminohexanamide-Containing Linkers for Bioconjugation
Linkers are critical components in bioconjugation, covalently connecting two molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). The linker's properties significantly influence the stability, pharmacokinetics, and efficacy of the resulting conjugate. Aminohexanamide and its parent structure, 6-aminohexanoic acid, are frequently used as spacers within these linkers to bridge the antibody and the payload.
Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions, such as the enzymatic environment of a tumor cell, while non-cleavable linkers provide a stable connection. The inclusion of amino acid-based structures like aminohexanamide can influence the linker's solubility and clearance profile.
Detailed Research Findings:
Linkers in Radioligand Development: In the field of pretargeting radioligands for medical imaging, linker composition is crucial for optimizing biodistribution. Studies have shown that incorporating amino acid (AA) linkers, such as lysine (B10760008) (a structural analogue of this compound), can accelerate plasma clearance compared to polyethylene (B3416737) glycol (PEG) linkers. This modification helps reduce background radiation and improve image contrast by lowering the concentration of the tracer in circulation, thereby minimizing non-target uptake.
Linkers for KRASG12C Inhibitors: The synthesis of covalent inhibitors targeting the KRASG12C oncoprotein often involves a linker to connect a core binding fragment to a cysteine-reactive warhead. In the creation of DNA-encoded libraries (DEL) to screen for such inhibitors, a multi-step synthesis is employed. One key step involves the installation of diamine linker fragments (termed BB2) via an SNAr reaction with a triazine core. While not always explicitly this compound, various diaminoalkane structures are used, and the principles of incorporating these amine-containing linkers are central to the synthetic strategy.
| Linker Type | Key Feature | Impact on Bioconjugate | Source |
| Amino Acid-Based | Contains amino acid structures like lysine or aminohexanoic acid. | Can accelerate plasma clearance and influence solubility. | |
| PEG-Based | Contains polyethylene glycol chains. | Generally leads to longer plasma half-life. | |
| Cleavable | Contains a bond (e.g., glycosidic, peptide) that can be broken by specific enzymes or chemical conditions. | Allows for controlled release of a payload at the target site. | |
| Non-Cleavable | Forms a stable bond (e.g., thioether) between the components. | The entire conjugate is internalized and degraded to release the drug. |
Total Synthesis Approaches to Aminohexanamide-Derived Signaling Molecules
The total synthesis of complex, biologically active molecules often utilizes this compound or related precursors as fundamental building blocks. These synthetic routes involve multiple, sequential chemical reactions to construct the final intricate structure. Such approaches are essential for producing signaling molecules that can modulate biological pathways, for example, in cancer therapy or hemostasis.
Detailed Research Findings:
Synthesis of KRASG12C Inhibitors: A total synthesis approach has been used to create potent and selective inhibitors of the KRASG12C oncoprotein. An exemplary synthesis involves a multi-step sequence:
Core Installation: A triazine core is established, for instance, by reacting cyanuric chloride.
Linker Addition: A diamine linker fragment, which can be an aminohexanamide derivative, is added via an SNAr reaction.
Tail Addition: A final building block is installed through a Suzuki coupling reaction.
Warhead Installation: The synthesis is completed by capping the linker's amine group with an acrylamide (B121943) warhead, which covalently binds to the target cysteine residue. This modular approach allows for the systematic modification of different parts of the molecule to optimize its activity.
Synthesis of Hemostatic Dipeptides: New amide derivatives with potential hemostatic activity have been synthesized using 6-aminohexanoic acid (aminocaproic acid), a close structural relative of this compound. A typical three-step synthesis was employed with high yields:
Amide Coupling: An N-Boc protected amino acid was coupled with an amino acid ester (e.g., ethyl ester of 6-aminohexanoic acid) using a coupling reagent like DMT/NMM/TsO⁻.
Ester Hydrolysis: The ethyl ester group was hydrolyzed using sodium hydroxide (B78521) in methanol.
Boc Deprotection: The Boc protecting group was removed under acidic conditions (e.g., HCl in dioxane) to yield the final dipeptide hydrochloride salt. This synthetic pathway demonstrates how simple amino acid precursors can be elaborated into more complex, biologically active molecules.
| Target Molecule Class | Key Synthetic Steps | Precursor Example | Source |
| KRASG12C Inhibitors | 1. Triazine core installation2. SNAr addition of diamine linker3. Suzuki coupling of tail group4. Acrylamide warhead installation | Diamine linker building blocks | |
| Hemostatic Dipeptides | 1. Amide coupling (DMT/NMM/TsO⁻)2. Ester hydrolysis (NaOH)3. Boc deprotection (HCl) | 6-Aminohexanoic acid (Aminocaproic acid) |
Preparation of Ionic Complexes Involving Aminohexanamide Derivatives
Derivatives of this compound can participate in the formation of ionic complexes, including simple salts and more elaborate metal coordination complexes. The amino and amide groups within the molecule can act as ligands, coordinating with metal ions to form stable structures with defined stoichiometries and geometries, such as octahedral or tetrahedral. These complexes can exhibit unique biological activities and are a subject of study in medicinal and materials chemistry.
Detailed Research Findings:
Simple Ionic Salts: The most basic form of an ionic complex is a salt formed by the protonation of the amino group. For example, (S)-2-Aminohexanamide hydrochloride is an ionic complex where the positively charged ammonium group is balanced by a chloride anion.
Metal-Enzyme-Inhibitor Complexes: More complex ionic interactions are observed in enzyme-inhibitor complexes. For instance, crystal structure analysis of histone deacetylase 10 (HDAC10) has been performed with it bound to an inhibitor derived from (amino)hexanamide. In this complex, specific ionic and hydrogen bonding interactions between the aminohexanamide portion of the inhibitor and the amino acid residues and metal ion (e.g., zinc) in the enzyme's active site are crucial for its inhibitory activity. These interactions stabilize the binding of the inhibitor within the catalytic pocket of the enzyme.
| Complex Type | Interacting Species | Nature of Interaction | Example | Source |
| Simple Salt | (S)-2-Aminohexanamide, HCl | Ionic bond between protonated amine (R-NH3+) and chloride anion (Cl-). | (S)-2-Aminohexanamide hydrochloride | |
| Enzyme-Inhibitor Complex | Aminohexanamide-based inhibitor, HDAC10 enzyme, Zinc ion | Coordination bonds, hydrogen bonds, and ionic interactions within the enzyme active site. | HDAC10-inhibitor complex | |
| General Metal Complex | Amino acid derivative, Lanthanide ion (e.g., La3+) | Coordination of metal ion by N,N,O-tridentate ligand. | [Ln(Ligand)2]Cl |
Biological and Biomedical Research Applications of Aminohexanamide Containing Structures
Development of Unnatural Base Pair Systems for Genetic Alphabet Expansion
The creation of unnatural base pairs (UBPs) that can be replicated and transcribed alongside the natural A-T and G-C pairs represents a significant step toward expanding the genetic alphabet. Current time information in Bangalore, IN. This expansion increases the information storage capacity of DNA and allows for the site-specific incorporation of functional components into nucleic acids. A key strategy in this field involves modifying nucleobases with linkers, such as aminohexanamide, to attach functional payloads like fluorophores.
A central challenge in expanding the genetic alphabet is ensuring that modified nucleotides are efficiently and specifically incorporated into a growing DNA strand by DNA polymerases. Research has demonstrated the successful enzymatic incorporation of unnatural nucleotides functionalized with an aminohexanamide linker. For example, dPx (2-nitro-4-propynylpyrrole) nucleoside triphosphate has been modified with either an aminohexanamide group (NH2-hx-dPxTP) or a (fluorescein-5-carboxamido)hexanamide group (FAM-hx-dPxTP).
These modified triphosphates are used in polymerase chain reactions (PCR) where they are selectively incorporated opposite a complementary unnatural base, such as Ds (7-(2-thienyl)imidazo[4,5-b]pyridine). The system works with high fidelity, allowing for the multiple and site-specific installation of these functionalized bases into the amplified DNA. The efficiency of this incorporation is influenced by the sequence context of the surrounding natural bases, which can be optimized to ensure high selectivity. This method bypasses the need for more complex modifications to the polymerase or the reaction conditions, making it compatible with conventional PCR protocols.
Table 1: Examples of Aminohexanamide-Functionalized Unnatural Nucleotides
| Modified Nucleotide | Functional Group | Pairing Partner | Application | Reference |
|---|---|---|---|---|
| NH2-hx-dPxTP | Aminohexanamide | Ds | DNA Functionalization | |
| FAM-hx-dPxTP | (fluorescein-5-carboxamido)hexanamide | Ds | Fluorescent Labeling |
| NH2-hx-Px | 6-aminohexanamido | Dss | Fluorescence Quenching | |
This table summarizes key unnatural nucleotides containing an aminohexanamide or related linker, their function, and their role in UBP systems.
The aminohexanamide linker is instrumental in the design of sophisticated molecular tools, such as fluorophore-quencher unnatural base pairs. A notable example is the unnatural base pair formed between the fluorescent base Dss (7-(2,2′-bithien-5-yl)imidazo[4,5-b]pyridine) and the quencher base Px (2-nitro-4-propynylpyrrole). The Px base can be functionalized with a 6-aminohexanamido group to create NH2-hx-Px.
The design principle is based on static contact quenching.
The Fluorophore: The Dss base is strongly fluorescent.
The Quencher: The nitropyrrole moiety of the Px base and its derivatives (like NH2-hx-Px) acts as an efficient fluorescence quencher.
When Dss and Px are not paired within a DNA duplex, the Dss base fluoresces brightly. However, when they form a base pair, their close proximity within the DNA helix allows the Px base to significantly quench the fluorescence of Dss. This "on/off" signaling capability is the foundation for various detection technologies.
Unnatural base pair systems containing aminohexanamide-modified nucleobases have demonstrated remarkable efficiency and fidelity in PCR. The hydrophobic Ds–Px pair, for instance, functions effectively in PCR protocols that use DNA polymerases with 3′→5′ exonuclease (proofreading) activity. This results in highly faithful amplification, with a fidelity of over 99.9% per cycle.
This high efficiency allows for substantial amplification of DNA fragments containing the unnatural base pair. In one study, a DNA fragment of just 0.15 attomoles was amplified 10 million-fold after 30 PCR cycles, with a total mutation rate of less than 1% at the unnatural base pair site. This robust amplification enables the site-specific functionalization of DNA on a large scale and facilitates the development of extremely sensitive detection systems for target DNA molecules, even in zeptomole amounts.
Table 2: PCR Amplification Efficiency with Ds-Px Unnatural Base Pair
| Parameter | Finding | Reference |
|---|---|---|
| Fidelity per Cycle | >99.9% | |
| Amplification Factor | 10^7-fold (from 0.15 amol template) | |
| Total Mutation Rate | <1% after 30 cycles |
| Compatible Polymerase | 3′→5′ exonuclease-proficient | |
This table highlights the performance metrics of PCR utilizing the Ds-Px unnatural base pair system.
The fluorophore-quencher properties of the Dss-Px and Dss-Pn unnatural base pairs are particularly useful for creating advanced nucleic acid detection platforms like molecular beacons and for real-time PCR assays.
A molecular beacon is a hairpin-shaped oligonucleotide probe with a fluorophore and a quencher at opposite ends. In its closed state, there is no fluorescence. When the loop region hybridizes to a complementary target sequence, the hairpin opens, separating the fluorophore from the quencher and generating a signal. The Dss-Px system can be integrated into such designs. When a probe containing Dss is incorporated into a structure where it is held near a Px quencher, its fluorescence is suppressed. Hybridization to a target nucleic acid sequence can alter this conformation, leading to a detectable fluorescent signal.
This principle has been successfully applied to the detection of specific nucleic acid sequences and in real-time PCR, where the generation of fluorescence is monitored as the amplification reaction proceeds. The replicable nature of this unnatural base pair makes it a powerful tool for a wide range of diagnostic, imaging, and basic research applications.
Functional Probes and Targeted Delivery Systems
Development of Fluorescent Probes for Cell-Surface Transporter Analysis (e.g., hENT1)
The development of high-affinity, specific fluorescent probes is crucial for studying the function and expression of membrane transport proteins like the human equilibrative nucleoside transporter 1 (hENT1). hENT1 is a key mediator for the cellular uptake of nucleosides and many anticancer nucleoside drugs. While fluorescent probes have been developed for this purpose, such as 5'-SAENTA-x8f, which binds with high affinity to hENT1, specific examples directly linking an aminohexanamide moiety to probes for hENT1 analysis are not prominently featured in the reviewed literature. The design of such probes often involves a specific ligand for the transporter, a linker, and a fluorophore, with the linker's chemical nature being critical for optimal probe function.
Evaluation of Probe Binding Specificity and Affinity in Model Expression Systems and Cell Lines
The structural motif of aminohexanamide is utilized in the design of molecular probes to investigate biological targets, such as cell-surface transporters. The specificity and affinity of these probes are critical parameters evaluated in model systems. For instance, fluorescent probes incorporating an aminohexanamide linker have been developed to study the human equilibrative nucleoside transporter 1 (hENT1), a key protein for the uptake of nucleoside drugs used in cancer therapy.
In one study, fluorescent probes were created by conjugating fluorescein-5-yl isothiocyanate (FITC) to adenosine (B11128) analogues containing a pendant amino group, including one with an aminohexanamide structure. These probes were tested for their ability to bind to hENT1 produced in recombinant yeast expression systems and in its native form on cancer cell lines. The binding specificity was confirmed by demonstrating that the fluorescent signal was significantly reduced by known inhibitors of hENT1, indicating that the probes were binding to the correct target.
Similarly, phosphoramidate-based inhibitors of the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer, have incorporated aminohexanoic acid (AH) linkers. The binding affinity of these compounds was determined using in vitro assays with PSMA(+) cells. The introduction of these linkers was found to be crucial for improving PSMA binding and achieving favorable imaging properties in vivo. In vitro binding and internalization assays in PSMA-positive CWR22Rv1 cells demonstrated the high specificity and rapid internalization of these radiolabeled ligands, with 80-95% internalization within 2 hours. The specificity was further confirmed by the lack of uptake in PSMA-negative PC3 cells.
Table 1: Binding Affinity and Cellular Uptake of Aminohexanamide-Containing Probes
| Probe/Inhibitor Class | Target | Model System | Key Findings |
|---|---|---|---|
| Fluorescent Adenosine Analogue | hENT1 | Recombinant Yeast, Cancer Cell Lines | Binds specifically to hENT1 at nanomolar concentrations. |
Design of Enzyme-Sensitive Linkers for Prodrug Development (e.g., α-Chymotrypsin-Sensitive Linkers)
The aminohexanamide structure can be integrated into linkers that are designed to be cleaved by specific enzymes, a key strategy in prodrug development. This approach ensures that the active drug is released preferentially at the target site where the enzyme is abundant, minimizing off-target effects.
An example of this is the design of a linker sensitive to the enzyme α-chymotrypsin. In a study developing an alginate-drug conjugate, the drug 5-aminosalicylic acid (5ASA) was first coupled to a linker composed of 6-aminohexanamide-L-phenylalanine. This specific peptide sequence was chosen for its susceptibility to cleavage by α-chymotrypsin. The design allows the inactive prodrug conjugate to remain stable until it encounters the enzyme, which then cleaves the linker and releases the active 5ASA. This strategy is particularly useful for targeting drug release to specific tissues or cellular compartments where certain enzymatic activity is elevated.
Conjugation to Polymeric Carriers for Controlled Drug Release (e.g., Polysaccharide-Peptide Conjugates)
To improve the pharmacokinetic properties and control the release of therapeutic agents, aminohexanamide-containing structures are used to conjugate drugs to polymeric carriers. This conjugation transforms the drug into a macromolecular prodrug, which can alter its solubility, stability, and biodistribution.
Polysaccharides, such as alginate, are biocompatible and biodegradable natural polymers that have been explored as drug carriers. In one example, a conjugate of alginate and the drug 5-aminosalicylic acid (5ASA) was created using a 6-aminohexanamide-L-phenylalanine linker. The drug, via the linker, was covalently attached to the propylene (B89431) glycol alginate carrier. In vitro release studies demonstrated that the drug was gradually released from this polysaccharide-peptide conjugate specifically in the presence of α-chymotrypsin. The rate of drug release from the high-molecular-weight alginate conjugate was found to be approximately six times slower than from the low-molecular-weight analogue, highlighting the controlled-release properties imparted by the polymeric carrier. This approach of conjugating drugs to polymers via cleavable linkers allows for sustained and targeted drug delivery.
Modulation of Biological Activity and Pathways
Investigation of Hemostatic and Antifibrinolytic Activities of Aminohexanamide Derivatives
Derivatives of aminohexanamide are investigated for their potential to modulate hemostasis, the process that causes bleeding to stop. Specifically, they are examined for antifibrinolytic activity, which involves preventing the breakdown of fibrin (B1330869) clots. The fibrinolytic system is responsible for dissolving clots, and its inhibition can help maintain clot stability in situations of excessive bleeding.
Synthetic analogues of the amino acid lysine (B10760008), such as aminocaproic acid (the basis of aminohexanamide), are known antifibrinolytic agents. They function by binding to plasminogen, the precursor to the enzyme plasmin, which is responsible for fibrin degradation. This binding prevents plasminogen from converting to plasmin and breaking down the fibrin clot. Research has focused on synthesizing new dipeptide derivatives that incorporate these lysine analogues with the expectation of producing compounds with hemostatic properties. The antifibrinolytic potential of these new amide derivatives is evaluated in vitro to determine their efficacy in modulating the coagulation cascade and fibrinolysis.
Impact on Blood Plasma Coagulation Parameters (Thrombin Time, Prothrombin Time, Activated Partial Thromboplastin Time)
The effect of aminohexanamide derivatives on hemostasis is quantified by measuring standard blood plasma coagulation parameters. These tests include Thrombin Time (TT), which measures the final step of coagulation; Prothrombin Time (PT), which assesses the extrinsic and common pathways; and Activated Partial Thromboplastin Time (aPTT), which evaluates the intrinsic and common pathways.
In a study of eight newly synthesized dipeptide amide derivatives of antifibrinolytic agents, including those based on aminocaproic acid, their effects on these clotting tests were evaluated. The results showed varied impacts on the different parameters. For most of the tested amides, the PT and aPTT values did not show significant differentiation from controls. However, for some derivatives, a statistically significant decrease in prothrombin time was observed. For example, amide 1 at all tested concentrations (10, 25, and 50 mg/L) significantly decreased PT. In the case of aPTT, one specific derivative (amide 3) caused a significant decrease, with results comparable to the known antifibrinolytic drug tranexamic acid (TA). Thrombin time was also significantly lowered by two other derivatives (amides 6 and 8) compared to the other compounds.
Table 2: Effect of Aminohexanamide Derivatives on Blood Coagulation Parameters
| Parameter | Observation |
|---|---|
| Prothrombin Time (PT) | Slightly but statistically significantly reduced by amides 1-4 and 8, as well as tranexamic acid. |
| Activated Partial Thromboplastin Time (aPTT) | Significantly decreased by amide 3, with results comparable to tranexamic acid. |
| Thrombin Time (TT) | Significantly lower values observed for amides 6 and 8 compared to other compounds. |
Cellular Safety Assessments (e.g., Hemolysis, Genotoxicity)
A critical aspect of developing new therapeutic compounds is assessing their cellular safety. For aminohexanamide derivatives intended to act on the blood system, key safety evaluations include tests for hemolysis and genotoxicity. Hemolysis is the rupture of red blood cells, while genotoxicity refers to damage to the genetic material (DNA) within a cell.
In studies of newly synthesized amide derivatives containing aminocaproic acid, cellular safety was a primary focus. Hemolysis tests were conducted to examine the interaction of these compounds with erythrocytes (red blood cells). The results indicated that none of the eight synthesized compounds caused hemolysis at concentrations of 5, 50, or 500 mg/L, with the level of hemolysis not exceeding 1%.
The genotoxicity of these derivatives was assessed using the alkaline comet assay on a monocyte/macrophage peripheral blood cell line. After a 48-hour incubation period, none of the synthesized amides induced significant DNA damage at any of the tested concentrations. These findings suggest a favorable cellular safety profile for these specific aminohexanamide derivatives in vitro.
Table 3: Cellular Safety Assessment of Aminohexanamide Derivatives
| Assay | Model System | Concentrations Tested | Result |
|---|---|---|---|
| Hemolysis | Human Erythrocytes | 5, 50, 500 mg/L | No hemolysis observed (did not exceed 1%). |
| Genotoxicity (Comet Assay) | Monocyte/Macrophage Cell Line | Various | No significant DNA damage induced. |
Enzyme Inhibition Studies of Aminohexanamide-Containing Compounds (e.g., Leucyl-Cystinyl Aminopeptidase (B13392206), Mnk, HDAC)
Derivatives of 2-aminohexanamide have been investigated for their potential to inhibit various enzymes, playing crucial roles in different biological pathways. This section explores their activity against Leucyl-Cystinyl Aminopeptidase, MAP kinase-interacting kinases (Mnk), and Histone Deacetylases (HDACs).
Characterization of Inhibitory Potency (IC50, Ki Values)
The inhibitory potency of a compound is a key measure of its effectiveness and is often expressed using IC50 and Ki values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki, or inhibition constant, provides a more absolute measure of binding affinity between the inhibitor and the enzyme.
Leucyl-Cystinyl Aminopeptidase (LNPEP/IRAP)
Leucyl-cystinyl aminopeptidase, also known as insulin-regulated aminopeptidase (IRAP), is a zinc-dependent metalloenzyme involved in processing various peptide hormones. Studies on 3,4-diaminobenzoic acid derivatives, which can be considered structurally related to aminohexanamide structures, have yielded potent inhibitors for this class of aminopeptidases. For instance, some of these derivatives have demonstrated submicromolar IC50 values for IRAP, with the most potent reaching 105 nM.
MAP Kinase-Interacting Kinase (Mnk)
The MAP kinase-interacting kinases (Mnk1 and Mnk2) are involved in the regulation of protein synthesis and are considered targets in cancer therapy. Inhibitors of Mnk have been developed and studied for their therapeutic potential. For example, the compound CGP57380 is a known inhibitor of Mnk1 with an IC50 value of 2.2 μM. Another potent and selective inhibitor, referred to as MNK inhibitor 9, demonstrates IC50 values of 0.003 µM for both Mnk1 and Mnk2. While these specific examples are not direct this compound derivatives, they illustrate the range of potencies sought in Mnk inhibition.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in epigenetic regulation, making them an important target in cancer research. Compounds featuring a 2-aminobenzamide (B116534) moiety, a structure related to this compound, have been identified as selective inhibitors of class I HDACs. These inhibitors work by binding to the zinc ion in the enzyme's active site. The inhibitory activities of these compounds against various HDAC isoforms have been determined, with some showing IC50 values in the nanomolar range. For example, novel N-alkyl acridone (B373769) analogues containing a 2-aminobenzamide group exhibited selective inhibition of HDAC1 and HDAC3 with IC50 values ranging from 87 nM to 418 nM.
Inhibitory Potency of Aminohexanamide-Related Compounds
| Enzyme Target | Inhibitor Class/Compound | IC50 Value | Ki Value |
| Leucyl-Cystinyl Aminopeptidase (IRAP) | 3,4-Diaminobenzoic acid derivative | 105 nM | Not Reported |
| Mnk1 | CGP57380 | 2.2 µM | Not Reported |
| Mnk1 | MNK inhibitor 9 | 0.003 µM | Not Reported |
| Mnk2 | MNK inhibitor 9 | 0.003 µM | Not Reported |
| HDAC1 | N-alkyl acridone analogue (11b) | 87 nM | Not Reported |
| HDAC3 | N-alkyl acridone analogue (11c) | 418 nM | Not Reported |
Structure-Activity Relationship (SAR) Insights for Target Ligand Design
Structure-activity relationship (SAR) studies are crucial for optimizing the design of enzyme inhibitors to improve their potency and selectivity.
Leucyl-Cystinyl Aminopeptidase (LNPEP/IRAP)
For inhibitors of the M1 aminopeptidase family, which includes LNPEP, the nature of the side chains plays a significant role in inhibitory potential. In the case of 3,4-diaminobenzoic acid derivatives, the orientation of the amino acid substituents significantly impacts their inhibitory effect, particularly for the related enzyme ERAP1. The combination of specific amino acid residues at different positions can lead to highly potent and selective inhibitors. For example, combining norleucine or arginine at one position with tyrosine or tryptophan at another resulted in the most potent inhibitors of IRAP.
MAP Kinase-Interacting Kinase (Mnk)
SAR studies for Mnk inhibitors focus on achieving high potency and selectivity. While specific SAR data for this compound derivatives are not detailed in the provided context, the development of inhibitors like CGP57380 and Tomivosertib highlights the importance of the chemical scaffold in achieving effective inhibition of Mnk activity and downstream signaling.
Histone Deacetylases (HDACs)
For HDAC inhibitors, the general structure consists of a zinc-binding group (ZBG), a linker region, and a cap group. The 2-aminoanilide moiety has been identified as a ZBG that confers selectivity for class I HDACs (HDACs 1-3). SAR studies on novel HDAC inhibitors with a 2-aminobenzamide ZBG revealed several key insights. The length of the linker region is important; for instance, in a series of N-alkyl acridone analogues, a linker with 5-6 methylene (B1212753) units was found to be most active. The nature of the cap group also has a significant influence. Tricyclic conjugated acridone rings have proven to be feasible cap regions. Furthermore, substituents on the cap group can dramatically affect activity, with electron-withdrawing groups like a nitro group significantly reducing target inhibition.
Structure-Activity Relationship (SAR) Summary for Aminohexanamide-Related HDAC Inhibitors
| Structural Component | Favorable Feature | Unfavorable Feature |
| Zinc-Binding Group (ZBG) | 2-Aminobenzamide moiety for Class I selectivity | - |
| Linker | Flexible alkyl chains of 5-6 methylene units | - |
| Cap Group (Acridone Ring) | Tricyclic conjugated system | Electron-withdrawing substituents (e.g., nitro group) |
Development of Chemical Sensors for Metal Ion Detection Based on Aminohexanamide Derivatives
The development of chemical sensors for detecting metal ions is a significant area of research due to the importance of monitoring these ions in environmental and biological systems. Organic molecules, including derivatives that could be conceptually related to aminohexanamide, can act as chromogenic and fluorogenic sensors. These sensors function through the coordination of the metal ion with donor atoms in the sensor molecule, leading to a detectable change in color or fluorescence.
The design of these sensors often involves incorporating a binding site for the metal ion into a molecular framework that has specific photophysical properties. For example, sensors have been designed to selectively detect toxic metal ions like copper(II), iron(III), and mercury(II). The interaction between the sensor and the metal ions induces a colorimetric or spectral change, allowing for their detection. While the direct use of this compound in this context is not explicitly detailed, its structure contains potential donor atoms (amino and amide groups) that could be incorporated into more complex sensor designs for metal ion chelation. The principles of sensor design, involving a receptor unit for the ion and a signaling unit, are broadly applicable.
Analytical and Spectroscopic Characterization in Research Settings
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Aminohexanamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, atom connectivity, and chemical environment.
In a typical ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, their integration (the area under the signal), and their splitting pattern (multiplicity) are all used to piece together the structure. For instance, the protons of the primary amine (-NH₂) and amide (-CONH₂) groups would produce characteristic signals, while the protons along the butyl side chain would appear in the aliphatic region of thespectrum.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon backbone and the presence of the carbonyl carbon from the amide group. The purity of a this compound sample can also be assessed by NMR, as impurities would introduce extraneous peaks into the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretical values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (C6) | ~0.9 | Triplet |
| -CH₂- (C5) | ~1.3 | Multiplet |
| -CH₂- (C4) | ~1.4 | Multiplet |
| -CH₂- (C3) | ~1.6 | Multiplet |
| -CH- (C2) | ~3.5 | Triplet |
| -NH₂ (on C2) | Broad singlet | Broad Singlet |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (=O) | ~175-180 |
| C2 | ~50-55 |
| C3 | ~30-35 |
| C4 | ~25-30 |
| C5 | ~22-25 |
Application of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. For this compound, IR spectroscopy is ideal for confirming the presence of its key functional groups: the primary amine (-NH₂) and the primary amide (-CONH₂).
A primary amide is characterized by several distinct absorption bands:
N-H Stretching: Primary amides exhibit two characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹. These two peaks correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C=O Stretching: A strong, sharp absorption band, often referred to as the "amide I" band, appears in the range of 1630-1680 cm⁻¹ due to the carbonyl (C=O) stretch.
N-H Bending: An "amide II" band, resulting from N-H bending, is typically observed around 1620-1650 cm⁻¹.
The presence of the aliphatic C-H bonds of the hexanamide (B146200) chain is confirmed by stretching vibrations that appear just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine/Amide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3100 - 3500 (two bands) | Medium-Strong |
| Alkane (-CH, -CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Amide (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
Employment of High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. Unlike standard mass spectrometry, HRMS can determine the mass of a molecule to within a few parts per million (ppm), which allows for the unambiguous determination of its elemental composition and molecular formula.
For this compound, HRMS would be used to measure its exact mass. The molecular formula is C₆H₁₄N₂O. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the precise theoretical mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's molecular formula. This level of accuracy helps distinguish this compound from other compounds that might have the same nominal mass but a different elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₄N₂O |
| Nominal Mass | 130 amu |
| Monoisotopic (Exact) Mass | 130.11061 Da |
| Ionization Technique (Typical) | Electrospray Ionization (ESI) |
| Observed Ion (Typical) | [M+H]⁺ |
Chromatographic Techniques for Purification and Quantitative Analysis (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are essential for both the purification of synthesized this compound and its quantitative analysis in complex mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying compounds. For a polar compound like this compound, reversed-phase HPLC using a C18 column is a common approach. The compound's concentration can be determined by comparing its peak area to that of a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for analyzing this compound in complex biological samples. The mass spectrometer can be set to selectively monitor for the specific m/z of this compound, providing excellent selectivity and low detection limits.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses columns with smaller particles (sub-2 µm), resulting in faster analysis times, higher resolution, and increased sensitivity. UPLC, often coupled with tandem mass spectrometry (MS/MS), represents a state-of-the-art method for the rapid and accurate quantification of amino acid derivatives like this compound.
In many analytical workflows, amino compounds are derivatized before analysis to enhance their chromatographic retention and improve detection sensitivity, for example, by attaching a UV-active or fluorescent tag.
Table 4: Common Chromatographic Methods for Analysis
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | UV, ELSD | Purity assessment, Quantification |
| LC-MS | Reversed-Phase C18 or HILIC | Acetonitrile/Water with Formic Acid | Mass Spectrometry (MS) | Identification, Quantification in complex matrices |
| UPLC-MS/MS | ACQUITY UPLC BEH C18 | Acetonitrile/Water with Formic Acid | Tandem Mass Spectrometry (MS/MS) | High-sensitivity quantification, Pharmacokinetic studies |
Future Directions and Emerging Research Avenues for 2 Aminohexanamide
Rational Design and Synthesis of Next-Generation Aminohexanamide-Based Therapeutics
The rational design and synthesis of new therapeutic agents based on the 2-aminohexanamide structure is a cornerstone of future research. Scientists are moving beyond simple derivatives to create highly specific molecules tailored for complex biological targets. A key approach involves using the this compound scaffold to create peptidomimetics—compounds that mimic natural peptides but possess enhanced stability and bioavailability. For example, derivatives have been designed as inhibitors for the oxytocinase subfamily of M1 aminopeptidases, such as ERAP1, ERAP2, and IRAP, which are involved in immune regulation. Through structure-based optimization, researchers have identified potent and selective inhibitors for these enzymes.
The synthesis of these next-generation therapeutics often involves multi-step processes. These processes utilize protecting groups like tert-butyloxycarbonyl (Boc) to manage reactive sites and employ coupling reagents such as HATU or EDCI/DMAP to form amide bonds. This synthetic control allows for the precise attachment of various functional groups to the this compound core, enabling the exploration of structure-activity relationships (SAR). Research has shown that modifying the structure can lead to compounds with potent inhibitory activity against targets like histone deacetylases (HDACs) and protein kinases, which are crucial in cancer therapy. Furthermore, derivatives of this compound have been investigated as inhibitors of β-amyloid peptide synthesis, a key process in the pathogenesis of Alzheimer's disease.
Exploration of Novel Biotechnological Applications in Nucleic Acid Engineering
A particularly innovative frontier for this compound is its application in nucleic acid engineering, specifically in the expansion of the genetic alphabet. Researchers have synthesized an unnatural base, 4-[3-(6-aminohexanamido)-1-propynyl]-2-nitropyrrole (referred to as NH2-hx-Px), where the 6-aminohexanamido portion acts as a flexible linker. This molecule functions as a quencher that can form a specific, unnatural base pair with a fluorescent partner base (Dss).
This reporter-quencher base pair system can be incorporated into DNA by polymerases and has been successfully used in PCR amplification. This technology opens up novel methods for detecting specific nucleic acid sequences and has been demonstrated in applications like molecular beacons and real-time PCR. The ability to enzymatically incorporate these modified bases into DNA and RNA provides a powerful tool for developing advanced diagnostics and imaging agents. This interdisciplinary work combines organic synthesis with molecular biology to create functional nucleic acid tools that go beyond the four canonical bases of A, T, G, and C.
Advanced Computational Modeling for Predicting Aminohexanamide Interactions and Reactivity
To accelerate the design and optimization of this compound-based compounds, advanced computational modeling has become an indispensable tool. Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely used to predict how these molecules interact with their biological targets. For instance, docking studies have been used to model how 3,4-diaminobenzoic acid derivatives incorporating a this compound moiety bind to the active sites of ERAP1, ERAP2, and IRAP aminopeptidases. These models help rationalize the observed inhibitory potency and selectivity, guiding the design of more effective compounds.
Similarly, computational models have been used to guide the attachment of linkers to Hsp90 inhibitors, ensuring that the modified compound retains its affinity for the target protein by orienting the linker towards a solvent-exposed region. MD simulations further enhance this understanding by revealing the dynamic stability of the protein-ligand complex over time. Beyond predicting binding, computational methods can also forecast reactivity and metabolic stability. This allows for the in silico design of compounds with improved pharmacokinetic profiles, such as deuterated analogues that are more resistant to metabolic breakdown.
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry Utilizing Aminohexanamide as a Core Building Block
The full potential of this compound is being realized through interdisciplinary collaborations that merge chemical biology and medicinal chemistry. In chemical biology, the focus is on creating chemical tools to probe biological systems. The this compound scaffold has been used to build such tools, including substrate analogs for elucidating enzyme mechanisms and fluorescent probes for imaging. For example, attaching the this compound core to solid supports or biotin (B1667282) allows for the creation of probes to study protein complexes and interactions, such as those involving the molecular chaperone Hsp90.
Medicinal chemistry, in turn, applies the insights gained from these chemical biology studies to design and synthesize novel drug candidates. This involves extensive SAR studies to optimize potency, selectivity, and drug-like properties. Researchers have successfully developed this compound-based compounds as selective inhibitors for challenging cancer targets, including KRASG12C and specific HDAC isoforms. The synergy between these fields is evident: chemical biology provides the tools to identify and validate targets, while medicinal chemistry builds the molecules to therapeutically modulate them, with this compound serving as a versatile and valuable building block in this process.
Interactive Data Tables
Table 1: Examples of this compound Derivatives and Their Research Applications
| Derivative/Compound Class | Research Application/Target | Key Findings | Citations |
| 3,4-Diaminobenzoic acid derivatives with this compound | Inhibition of ERAP1, ERAP2, and IRAP aminopeptidases | Identified potent and selective inhibitors for enzymes involved in immune regulation. | , |
| 4-[3-(6-Aminohexanamido)-1-propynyl]-2-nitropyrrole | Unnatural base pair for nucleic acid engineering | Acts as a quencher base in a replicable, unnatural base pair system for use in PCR and molecular beacons. | , |
| N-alkylated amides from this compound | Kinase inhibition for anticancer agents | Serves as a precursor for derivatives showing promise as kinase inhibitors. | |
| Purine-based derivatives with aminohexanamide linker | Hsp90 inhibition and chemical probes | The linker allows attachment to solid supports for studying Hsp90 interactions while retaining high affinity. | |
| N-[N-(3,5-difluorophenylacetyl)-L-alaninyl]-(S)-2-aminohexanamide | Inhibition of β-amyloid peptide synthesis | Investigated for potential therapeutic use in Alzheimer's disease. | |
| Polysubstituted N-alkyl acridone (B373769) analogues | Selective HDAC inhibition | Derivatives showed selective inhibition of HDAC1, HDAC3, and HDAC10, with potent anti-proliferative activity. |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are recommended for preparing 2-Aminohexanamide with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic amidation of hexanoic acid derivatives with ammonia or protected amines. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDCl/HOBt to minimize racemization .
- Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to preserve the amine functionality during synthesis .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>98%) .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm backbone structure and regiochemistry (e.g., δ 1.2–1.6 ppm for methylene protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]: 131.15 g/mol) .
- HPLC : Reverse-phase C18 columns assess purity under isocratic conditions (acetonitrile/water, 0.1% TFA) .
Q. What are the primary research applications of this compound in academic studies?
- Methodological Answer :
- Peptide mimicry : Serves as a backbone modifier in peptidomimetic studies to enhance metabolic stability .
- Enzyme inhibition : Used to design transition-state analogs for hydrolase inhibition assays .
- Coordination chemistry : Acts as a ligand for metal complexes in catalytic applications .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalytic conditions to enhance the yield of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing intermediates .
- Catalyst screening : Test bases like DMAP or DBU at 0.5–2.0 mol% to accelerate amidation .
- Kinetic monitoring : Use in situ FTIR to track carbonyl disappearance (1,720 cm) and adjust parameters in real time .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations regarding the compound's reactivity?
- Methodological Answer :
- Error analysis : Compare DFT-calculated activation energies (e.g., B3LYP/6-31G*) with experimental Arrhenius plots to identify discrepancies .
- Impurity profiling : Use LC-MS to detect side products (e.g., diketopiperazines) that may skew reactivity data .
- Systematic reviews : Apply PRISMA guidelines to evaluate literature biases in reported reaction outcomes .
Q. How should researchers design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?
- Methodological Answer :
- Buffered stability studies : Prepare solutions at pH 2–10 (HCl/NaOH buffers) and monitor degradation via HPLC at 25°C/40°C .
- Kinetic modeling : Use first-order decay equations to calculate half-lives and identify degradation pathways (e.g., hydrolysis at acidic pH) .
- Structural validation : Isolate degradation products via preparative TLC and characterize by H NMR .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in biological assays involving this compound derivatives?
- Methodological Answer :
- Batch documentation : Record synthesis dates, storage conditions (-20°C under argon), and purity certificates .
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and triplicate measurements to minimize inter-lab variability .
- Data sharing : Deposit raw spectral data in repositories like Zenodo with DOI links for peer validation .
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Meta-analysis : Pool IC values from multiple studies and apply random-effects models to account for heterogeneity .
- Structural validation : Cross-check reported derivatives with crystallographic data (e.g., Cambridge Structural Database) to confirm regiochemistry .
- Cell line authentication : Use STR profiling to ensure consistency in cytotoxicity assays .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
